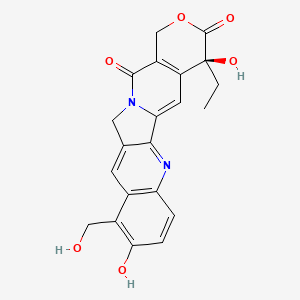
9-Hydroxymethyl-10-hydroxy Camptothecin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxymethyl-10-hydroxy Camptothecin is a derivative of camptothecin, a naturally occurring cytotoxic alkaloid isolated from the Chinese tree Camptotheca acuminata . This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-hydroxy Camptothecin typically involves the modification of camptothecin through various chemical reactions. One common method includes the hydroxylation of camptothecin at specific positions to introduce the hydroxymethyl and hydroxy groups . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroxymethyl-10-hydroxy Camptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to introduce hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of camptothecin, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
9-Hydroxymethyl-10-hydroxy Camptothecin has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of 9-Hydroxymethyl-10-hydroxy Camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death) in cancer cells . This mechanism is crucial for its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
9-Aminocamptothecin and 9-Nitrocamptothecin: These analogues are in various stages of clinical development and have shown promising anticancer activities.
Uniqueness: 9-Hydroxymethyl-10-hydroxy Camptothecin is unique due to its specific hydroxylation pattern, which enhances its ability to inhibit topoisomerase I and its potential to overcome resistance mechanisms seen with other camptothecin derivatives .
Eigenschaften
Molekularformel |
C21H18N2O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H18N2O6/c1-2-21(28)14-6-16-18-10(7-23(16)19(26)13(14)9-29-20(21)27)5-11-12(8-24)17(25)4-3-15(11)22-18/h3-6,24-25,28H,2,7-9H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
WUKNBBKPIIZWRO-NRFANRHFSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


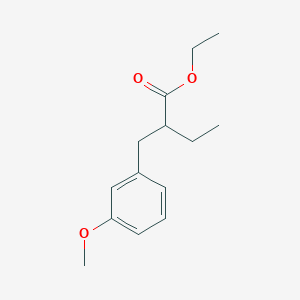
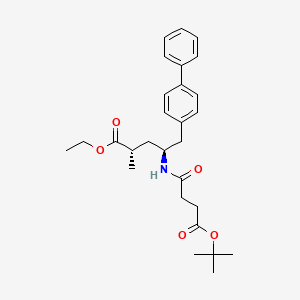



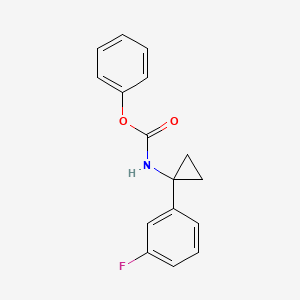
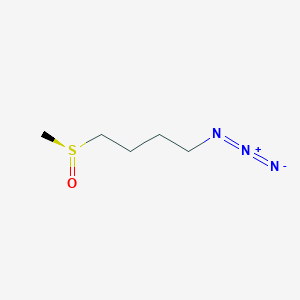
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
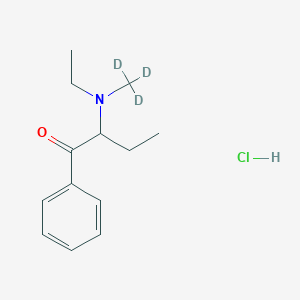
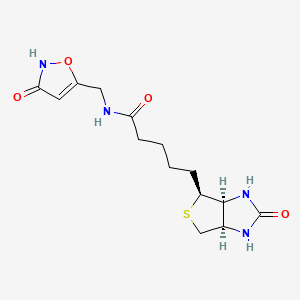
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
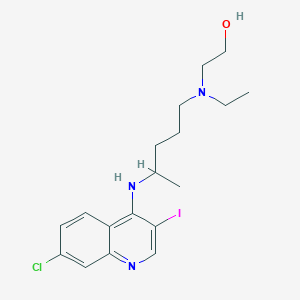
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

